molecular formula C13H10N6O B11726346 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

Cat. No.: B11726346
M. Wt: 266.26 g/mol
InChI Key: HYIHKNPXMVAROP-UHFFFAOYSA-N
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Description

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[74002,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This reaction is efficient and environmentally benign, producing good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with varying functional groups.

Scientific Research Applications

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[74002,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

10-(2-methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

InChI

InChI=1S/C13H10N6O/c1-20-18-5-2-11-10-8-16-13-9(6-14)7-17-19(13)12(10)3-4-15-11/h3-5,7-8H,2H2,1H3

InChI Key

HYIHKNPXMVAROP-UHFFFAOYSA-N

Canonical SMILES

CON=CCC1=NC=CC2=C1C=NC3=C(C=NN23)C#N

Origin of Product

United States

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